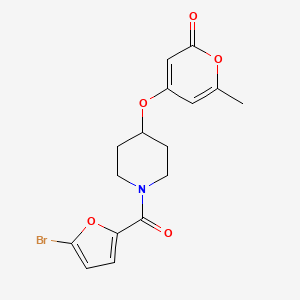

4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO5/c1-10-8-12(9-15(19)21-10)22-11-4-6-18(7-5-11)16(20)13-2-3-14(17)23-13/h2-3,8-9,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTAIRSYVMRAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Bromofuran Moiety: The bromofuran ring can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the bromofuran intermediate.

Coupling with Pyranone Core: The final step involves coupling the piperidine-bromofuran intermediate with a pyranone derivative under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the bromofuran moiety, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its structural features make it a candidate for developing new anticancer agents.

Biochemical Probes

Due to its unique structure, the compound can serve as a biochemical probe in various biological assays. It is believed to interact with specific molecular targets, modulating their activity which could be beneficial in studying cellular mechanisms related to disease.

Material Science

The compound's electronic properties make it suitable for applications in material science , particularly in the development of new materials with specific electronic or optical characteristics.

The following table summarizes key findings related to the biological activity of 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one:

Anti-Cancer Activity

A study highlighted the cytotoxic effects of similar compounds on cancer cell lines, indicating that modifications to the piperidine structure could enhance anticancer efficacy. For instance, derivatives exhibiting significant apoptosis were noted when tested against FaDu hypopharyngeal tumor cells .

Anti-inflammatory Effects

Research on related compounds showed significant reductions in pro-inflammatory cytokines when tested in animal models. This supports the potential use of this compound in treating inflammatory disorders.

Analgesic Properties

In vivo studies demonstrated that certain structural analogs exhibited analgesic effects comparable to established pain relievers, indicating a promising avenue for further development .

Mechanism of Action

The mechanism of action of 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The bromofuran moiety may facilitate binding to certain receptors or enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability. The pyranone core may play a role in modulating the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its bromofuran-piperidine-pyranone architecture. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Key Observations

Sulfonyl-containing analogs (e.g., ) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability .

Synthetic Accessibility :

- Compounds with thioureido or urea linkers () are synthesized in moderate yields (35–65%), suggesting challenges in piperidine functionalization under standard conditions .

- The target compound’s 5-bromofuran-2-carbonyl group may require specialized coupling reagents (e.g., EDCI/HOBt) for efficient amidation .

Biological Relevance: Benzothiazole analogs () demonstrate cytotoxic activity, implying that the target compound’s pyranone core could be optimized for anticancer applications .

Biological Activity

The compound 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is with a molecular weight of approximately 376.20 g/mol. The structure consists of a pyran ring substituted with a piperidine moiety and a bromofuran group.

Synthetic Routes

The synthesis typically involves multiple steps, including:

- Formation of the piperidine ring through reactions involving amines and carbonyl compounds.

- Bromination of furan to introduce the bromine atom.

- Cyclization reactions to form the pyran structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antitumor Activity

Recent research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a study demonstrated that compounds with similar structural motifs inhibited the TGF-β receptor I (ALK5), which plays a critical role in tumor progression and fibrosis. The compound showed IC50 values in the low nanomolar range, indicating potent inhibitory effects on cancer cell lines .

The proposed mechanism involves:

- Inhibition of specific kinases , particularly ALK5, which is involved in signaling pathways that promote tumor growth.

- Modulation of apoptotic pathways , leading to increased apoptosis in cancer cells.

Case Studies

Several studies have reported on the biological evaluation of this compound:

- In Vitro Studies :

- In Vivo Studies :

Comparative Biological Data

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one?

- Methodological Answer : Key steps include coupling the bromofuran-carbonyl piperidine moiety to the pyranone core under basic conditions. A typical protocol involves:

- Using dichloromethane (DCM) as a solvent and sodium hydroxide (NaOH) to deprotonate reactive intermediates .

- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity (>99%) via HPLC or LC-MS .

- Example yields range from 50–65% under optimized conditions, as seen in analogous piperidine-pyranone syntheses .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Condition/Value | Reference |

|---|---|---|

| Solvent | Dichloromethane (DCM) | |

| Base | NaOH | |

| Reaction Temperature | 25–30°C (room temperature) | |

| Purification Method | Column chromatography | |

| Yield Range | 50–65% |

Q. How can researchers analytically characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR to verify proton/carbon environments (e.g., piperidine O-linkage at δ 3.5–4.5 ppm, pyranone carbonyl at δ 165–175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] or [M–H] ions) .

- X-ray Crystallography : Resolve stereochemistry if crystalline forms are obtainable, as demonstrated for structurally related pyranones .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

- Methodological Answer :

- Modify Substituents : Replace the 5-bromofuran group with other halogens (e.g., Cl, I) or electron-withdrawing groups to assess impact on bioactivity .

- Assay Design : Test derivatives in target-specific assays (e.g., kinase inhibition, cytotoxicity) using cell lines like MDA-MB-231 (breast cancer) or HEK293 (transfected with target receptors) .

- Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to proposed targets, such as enzymes with conserved piperidine-binding pockets .

Q. What strategies resolve contradictory data in biological assays involving this compound?

- Methodological Answer : Contradictions (e.g., variable cytotoxicity in replicate studies) may arise from:

- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC .

- Assay Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate readouts (e.g., SRB assay vs. MTT) .

- Batch Variability : Compare multiple synthesis batches using LC-MS to rule out impurities .

Q. Table 2: Troubleshooting Biological Assay Discrepancies

| Issue | Solution | Reference |

|---|---|---|

| Low Reproducibility | Standardize cell passage number | |

| Inconsistent IC50 Values | Pre-treat compound to ensure solubility | |

| Off-Target Effects | Use siRNA knockdown of non-targets |

Q. How can computational methods predict metabolic stability and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate:

- Metabolic Sites : Cytochrome P450-mediated oxidation of the furan or piperidine moieties .

- Toxicity Flags : Screen for mutagenicity (Ames test predictions) or hepatotoxicity .

- In Silico Metabolism : Simulate phase I/II metabolism with software like GLORY or MetaPrint2D to identify potential toxic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.